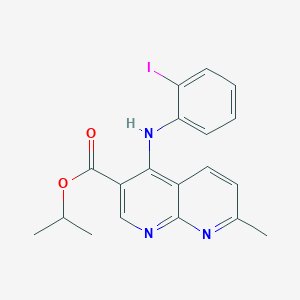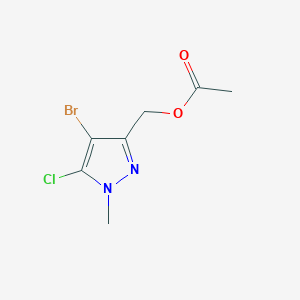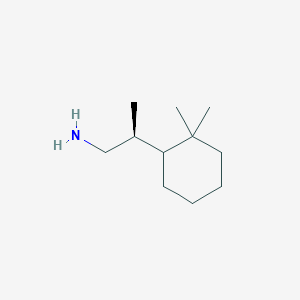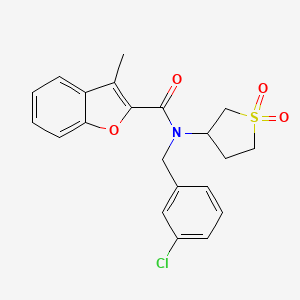![molecular formula C14H19N5O3S B2485780 ([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid CAS No. 1005592-03-9](/img/structure/B2485780.png)
([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heterocyclic compounds, particularly those incorporating pyrazole and triazole rings, play a crucial role in the development of new therapeutic agents due to their versatile biological activities. These compounds have been investigated for their antimicrobial, antioxidant, and various other bioactivities, highlighting their significance in pharmaceutical chemistry (Govindaraju et al., 2012).
Synthesis Analysis
The synthesis of compounds like “[5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid” often involves multi-step reactions, starting from basic heterocyclic frameworks. A typical approach might involve the nucleophilic substitution reactions, condensation, or cycloaddition reactions, which allow for the introduction of various substituents to the core structure, tailoring the compound for specific biological activities (Chornous et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of heteroatoms (nitrogen, sulfur, oxygen) within the rings, which significantly impacts their electronic properties and, by extension, their biological activity. Advanced spectroscopic methods such as NMR and mass spectrometry are crucial for elucidating these complex structures (Rossi et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biomolecules through hydrogen bonding, ionic interactions, or covalent bonding, which can be pivotal for their biological activity. Their chemical stability, reactivity towards nucleophiles or electrophiles, and acid-base properties are key factors that influence their pharmacological profile (Kiyani, 2018).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are important for the compound's formulation into drug products. These properties are influenced by the molecular structure and can affect the compound's bioavailability and pharmacokinetics (Laroum et al., 2019).
Chemical Properties Analysis
Chemical properties like pKa, logP, and the presence of ionizable groups determine the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is essential for the optimization of the compound's pharmacological activity and minimizing its toxicity (Jethava et al., 2020).
Applications De Recherche Scientifique
Synthesis Methods and Reactivity
The synthesis of azolylthioacetic acids, including compounds similar to [5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid, involves various methods. These methods encompass reactions of azoles containing the thiol group with haloacetic acids and their derivatives, nucleophilic substitution of halogen in haloazoles under the action of thioglycolic acid, and the addition of thioles to multiple bonds activated by electron-withdrawing groups. Azolylthioacetic acids and their derivatives are known for their diverse biological activities, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal properties, making the search for new bioactive compounds in this class promising (Chornous et al., 2016).
Biological Activity and Potential
1,2,4-triazole derivatives, which are structurally related to the compound , exhibit significant biological activities. They are known for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Modern chemistry is continually exploring more rational ways of synthesizing biologically active substances within this group, emphasizing the potential of 1,2,4-triazole derivatives in medicinal chemistry (Ohloblina, 2022).
Pyrazole derivatives, closely related to the compound , have shown substantial biological activities, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The significance of pyrazole derivatives in the field of agrochemical and pharmaceutical activities underlines the importance of this class of compounds in scientific research (Sheetal et al., 2018).
Mécanisme D'action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of this compound could be one or more proteins involved in these pathways.
Mode of action
The exact mode of action would depend on the specific target protein(s). Generally, pyrazole derivatives bind to their target proteins and modulate their activity, leading to downstream effects on cellular functions .
Biochemical pathways
Without specific information on the target protein(s), it’s hard to say which biochemical pathways would be affected. Given the wide range of activities associated with pyrazole derivatives, it’s likely that multiple pathways could be involved .
Result of action
The cellular effects would depend on the specific target(s) and mode of action. For example, if the compound has anticancer activity, it might induce apoptosis in cancer cells .
Propriétés
IUPAC Name |
2-[[5-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-18-6-5-11(17-18)13-15-16-14(23-9-12(20)21)19(13)8-10-4-3-7-22-10/h5-6,10H,2-4,7-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRTOWCIXKMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NN=C(N2CC3CCCO3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2485705.png)
![N-(2-chlorobenzyl)-2-(2-(2,6-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2485707.png)



![2-Chloro-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]acetamide](/img/structure/B2485714.png)
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)